Tubulin/NRP1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin/NRP1-IN-1 is a dual inhibitor targeting both tubulin and neuropilin-1 (NRP1). This compound has shown significant potential in cancer treatment by simultaneously disrupting tumor cell proliferation and inhibiting tumor angiogenesis . Tubulin is a protein that forms microtubules, essential for cell division, while neuropilin-1 is a transmembrane glycoprotein involved in various cellular processes, including angiogenesis and neuronal development .
Preparation Methods
The synthesis of Tubulin/NRP1-IN-1 involves pharmacophore-based docking screening, structure optimization, and biological evaluation . The synthetic route typically includes the following steps:
Pharmacophore-based Docking Screening: Identifying potential lead compounds through computational methods.
Structure Optimization: Modifying the chemical structure to enhance efficacy and selectivity.
Biological Evaluation: Testing the compound in vitro and in vivo to assess its biological activity.
Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
Tubulin/NRP1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to modify the compound’s structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tubulin/NRP1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown potent anti-tumor activity in various cancer models by inhibiting both tubulin polymerization and neuropilin-1-mediated pathways.
Neuroscience: Neuropilin-1 is involved in neuronal development, making this compound a valuable tool for studying neurodevelopmental processes.
Angiogenesis Studies: By inhibiting neuropilin-1, the compound can be used to study angiogenesis and develop anti-angiogenic therapies.
Drug Development: This compound serves as a lead compound for developing new dual-target inhibitors with improved efficacy and selectivity.
Mechanism of Action
Tubulin/NRP1-IN-1 exerts its effects through dual inhibition of tubulin and neuropilin-1. The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for cell division . Simultaneously, it inhibits neuropilin-1, a co-receptor involved in various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF) and semaphorins . This dual inhibition disrupts both tumor cell proliferation and angiogenesis, leading to significant anti-tumor effects .
Comparison with Similar Compounds
Tubulin/NRP1-IN-1 is unique due to its dual-targeting mechanism. Similar compounds include:
KRASG12D/NRP1 Inhibitors: These compounds target both KRASG12D and neuropilin-1, showing potential in treating KRASG12D-mutant cancers.
PLK1/PLK4 Inhibitors: These dual inhibitors target polo-like kinases 1 and 4, involved in cell cycle regulation.
Microtubule/PARP-1 Inhibitors: These compounds inhibit both microtubule formation and poly (ADP-ribose) polymerase 1, a key enzyme in DNA repair.
This compound stands out due to its specific inhibition of tubulin and neuropilin-1, making it a promising candidate for cancer therapy with a unique mechanism of action .
Properties
Molecular Formula |
C28H37N5O8 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[4-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]anilino]-4-oxobutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1 |
InChI Key |
BNWIVWQCCFRSQN-FQQSSWHASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.